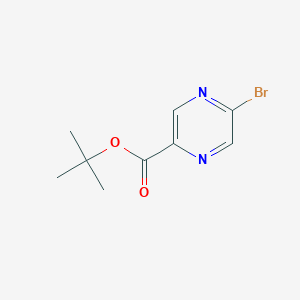

tert-Butyl 5-bromopyrazine-2-carboxylate

Description

Overview of its Strategic Role as a Synthetic Intermediate

The primary role of tert-butyl 5-bromopyrazine-2-carboxylate in research is as a synthetic intermediate. Its structure is designed for sequential and selective reactions. The bromine atom on the pyrazine (B50134) ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of diverse molecular fragments to the pyrazine core.

The tert-butyl ester group serves as a protecting group for the carboxylic acid. The bulky nature of the tert-butyl group prevents the ester from undergoing reactions under many conditions, thereby allowing chemists to selectively modify other parts of the molecule. mdpi.com Subsequently, this group can be removed under specific acidic conditions to reveal the carboxylic acid, which can then be used for further functionalization, such as amide bond formation. This orthogonal reactivity is crucial in multi-step syntheses, enabling the construction of complex target molecules in a controlled manner.

Significance as a Multifunctional Building Block in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of modern chemistry, particularly in drug discovery and materials science. sigmaaldrich.com this compound is an exemplary multifunctional building block within this class. sigmaaldrich.combldpharm.com A "building block" in this context refers to a molecule that can be readily incorporated into a larger structure. sigmaaldrich.com This compound offers three distinct points of functionality:

The Pyrazine Core: This nitrogen-containing aromatic ring is a "privileged structure" in medicinal chemistry, meaning it is frequently found in known drugs and biologically active compounds. nih.gov Its presence can influence the solubility, metabolic stability, and binding properties of the final molecule.

The Bromo Substituent: As a halogen, the bromine atom can be readily substituted through various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, making it a key site for diversification when generating libraries of compounds for screening.

The tert-Butyl Carboxylate Group: This group not only serves as a protected carboxylic acid but can also influence the physical properties of the intermediate, such as its solubility in organic solvents. Once deprotected, the resulting carboxylic acid provides another reactive site for building molecular complexity, for instance, by forming amides with various amines.

The combination of these features in a single, stable molecule makes it a highly valuable and versatile tool for synthetic chemists engaged in the construction of novel heterocyclic systems. sigmaaldrich.com

Contextual Importance in Medicinal Chemistry Research

The pyrazine scaffold is of significant interest in medicinal chemistry. Pyrazine derivatives have been investigated for a wide range of biological activities, including anticancer properties. nih.govnih.gov The pursuit of new therapeutic agents often involves the synthesis of novel molecules that can interact with biological targets like enzymes or receptors. nih.gov

This compound serves as a key starting material for the synthesis of such potential drug candidates. researchgate.net Its utility lies in its capacity to be elaborated into a diverse range of more complex structures. For example, the bromine atom can be replaced with an aryl or alkyl group via a Suzuki coupling, while the carboxylic acid can be coupled with an amine to form an amide. This modular approach allows medicinal chemists to systematically modify different parts of the molecule to optimize its interaction with a specific biological target, a process central to modern drug discovery. The development of new chemotherapeutics is a critical area of research, and building blocks like this compound are essential for creating the novel molecular architectures required. nih.govnih.gov

Historical Development and Advancements in Halogenated Pyrazine Chemistry

The chemistry of pyrazines and their halogenated derivatives has evolved significantly over the years. Initially, methods for halogenating aromatic rings were often harsh and lacked regioselectivity. However, advancements in synthetic methodology have provided milder and more precise ways to introduce halogen atoms onto heterocyclic rings.

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated heterocycles. Compounds that were once relatively inert could now be used as versatile synthons. This advancement was critical for the utility of molecules like this compound. Furthermore, the development and understanding of protecting group strategies, such as the use of the tert-butyl ester, have been crucial. These advancements allow for complex, multi-step syntheses to be performed with high yields and selectivity. The synthesis of specialized building blocks that combine these features—a halogen for coupling and a protected functional group for later-stage modification—is a direct result of this progress in the broader field of organic and heterocyclic chemistry. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2O2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

tert-butyl 5-bromopyrazine-2-carboxylate |

InChI |

InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3 |

InChI Key |

VEWLPGCKMWWNTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 5 Bromopyrazine 2 Carboxylate and Analogous Pyrazine Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the bromo and tert-butyl carboxylate functionalities onto the pyrazine (B50134) ring in a concise manner. These methods often involve regioselective reactions to ensure the correct placement of substituents.

Regioselective Bromination of Pyrazine Scaffolds

The introduction of a bromine atom at a specific position on the pyrazine ring is a critical step. The electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, dictates the regioselectivity of electrophilic substitution reactions. mdpi.com

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. organic-chemistry.org Its application offers a milder and more selective alternative to using molecular bromine. nsf.govnih.gov The reactivity of NBS can be enhanced through the use of catalysts or specific reaction conditions. nsf.gov For instance, the presence of a Lewis basic additive can interact with NBS, increasing the electrophilic character of the bromine atom. nsf.gov The choice of solvent and temperature also plays a crucial role in controlling the regioselectivity and yield of the bromination reaction. nih.gov In the context of pyrazine derivatives, the directing effects of existing substituents on the ring are paramount in achieving the desired 5-bromo isomer.

| Reagent | Conditions | Substrate | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to rt | Activated Aromatic Compounds | Regioselective monobromination |

| N-Bromosuccinimide (NBS) | Aqueous conditions, rt, Mandelic acid catalyst | Aromatic Compounds | Highly regioselective bromination |

| N-Bromosuccinimide (NBS) | Chloroform, photolysis | N-substituted 3-methyl-2-pyrazolin-5-one | Photochemical bromination |

Esterification Techniques for the tert-Butyl Carboxylate Moiety

The introduction of the bulky tert-butyl ester group is typically achieved through the esterification of the corresponding pyrazine-2-carboxylic acid.

Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be employed for the synthesis of tert-butyl pyrazine-2-carboxylate. youtube.com This method involves heating the pyrazine-2-carboxylic acid with an excess of tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The removal of water as it is formed drives the equilibrium towards the ester product. youtube.comgoogle.com

To circumvent the often harsh conditions of acid-catalyzed esterification, various coupling reagents have been developed to facilitate the formation of the ester bond under milder conditions. iris-biotech.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. A common strategy involves the in-situ formation of a mixed anhydride (B1165640). For example, the Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the pyrazine-2-carboxylic acid, which then reacts with tert-butanol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to yield the desired tert-butyl ester. researchgate.net Other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used. iris-biotech.de

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Acid catalyst | Reversible reaction, often requires removal of water to drive to completion. youtube.comgoogle.com |

| Yamaguchi Esterification | Carboxylic acid, 2,4,6-Trichlorobenzoyl chloride, Alcohol, DMAP | Forms a mixed anhydride intermediate, proceeds under mild conditions. researchgate.net |

| DCC Coupling | Carboxylic acid, Alcohol, Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate. iris-biotech.de |

Sequential Functionalization Strategies for Pyrazine Core Elaboration

An alternative to direct synthesis is the sequential functionalization of a pre-existing pyrazine core. This approach offers greater flexibility in the introduction of various substituents. For instance, one could start with a commercially available substituted pyrazine and introduce the bromo and ester functionalities in a stepwise manner. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for the late-stage functionalization of the pyrazine ring, allowing for the introduction of a wide range of substituents. rsc.orgresearchgate.net This strategy is particularly useful for creating a library of analogous pyrazine derivatives for structure-activity relationship studies. nih.gov The synthesis can begin with the conversion of cyanopyrazine to a methyl pyrazine-2-carbimidate, which can then undergo further reactions to build the desired functionality. mdpi.com

Advanced Catalytic Approaches in Synthesis

The synthesis of functionalized pyrazines, including tert-butyl 5-bromopyrazine-2-carboxylate and its derivatives, heavily relies on advanced catalytic methods. Transition metal catalysis, particularly using palladium and copper, has become indispensable for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity on the pyrazine core. rsc.org These methods offer milder reaction conditions and broader functional group tolerance compared to traditional synthetic routes.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions on pyrazine halides. These reactions are fundamental for introducing diverse substituents at the 5-position of the pyrazine ring, starting from precursors like this compound.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds. It involves the coupling of an aryl halide, such as a bromopyrazine, with a primary or secondary amine. organic-chemistry.orgyoutube.com The process is catalyzed by a palladium complex, typically formed in situ from a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos, BrettPhos). youtube.comchemspider.com The choice of ligand is crucial for enhancing catalyst stability and reaction efficiency, particularly when dealing with less reactive aryl chlorides or sterically hindered amines. youtube.com The reaction provides an effective pathway to synthesize various aminopyrazine derivatives. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction is a highly reliable method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. scirp.orgwikipedia.org This reaction typically employs a dual catalytic system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like triethylamine. researchgate.netjk-sci.com It has been extensively used in pyrazine chemistry to introduce alkynyl substituents. rsc.org For instance, chloropyrazines have been shown to be excellent substrates, converting quantitatively to the corresponding diarylacetylenes under palladium catalysis. rsc.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgjk-sci.com

Other Palladium-Catalyzed Reactions:

Stille Coupling: This reaction couples organostannanes with organic halides. It is a versatile C-C bond-forming reaction that has been successfully applied to pyrazine chemistry, although it can sometimes be complicated by side reactions like homocoupling. rsc.org

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides, is another key palladium-catalyzed method for C-C bond formation. The addition of copper(I) salts can sometimes improve the yields of Suzuki couplings involving thiopyrazine derivatives. rsc.org

Direct Arylation (C-H Activation): A more recent advancement involves the direct coupling of a C-H bond with a coupling partner, bypassing the need for pre-functionalized starting materials. This has been applied to the pyrazine ring, for example, in the palladium-catalyzed direct arylation of pyrazine N-oxide with an indole (B1671886) derivative, achieving regioselective coupling. rsc.orgnih.gov

The table below summarizes typical conditions for palladium-catalyzed reactions on pyrazine and pyridine (B92270) substrates, which are analogous to the reactivity of this compound.

Table 1: Representative Palladium-Catalyzed Reactions on Pyrazine and Analogous Heterocycles

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80°C | 60% | chemspider.com |

| Sonogashira Coupling | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 72-96% | researchgate.net |

| Liebeskind-Srogl Coupling | Methylthiopyrazines | Arylboronic Acids | Pd(PPh₃)₄ / CuTC | - | THF | Reflux | 78-94% | rsc.org |

| C-P Coupling | 2,6-Dichloropyrazine | Phosphites/Phosphines | Pd Catalyst | Et₃N or DBU | - | - | 81-95% | rsc.org |

Copper-Catalyzed Synthetic Pathways

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest transition-metal-catalyzed cross-coupling methods. nih.govorganic-chemistry.org While traditionally requiring harsh conditions like high temperatures, modern advancements have led to milder and more versatile protocols. wikipedia.orgmdpi.com These pathways are crucial for forming carbon-heteroatom bonds, such as C-O, C-S, and C-N, on the pyrazine ring.

Ullmann Condensation: The Ullmann reaction traditionally involves the coupling of an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol) in the presence of stoichiometric copper at high temperatures. organic-chemistry.orgwikipedia.org Modern variations often use catalytic amounts of a soluble copper(I) or copper(II) salt, frequently in combination with a ligand, which allows the reaction to proceed under significantly milder conditions. wikipedia.orgmdpi.com The reaction is particularly useful for synthesizing aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org For instance, the Ullmann-type C-O coupling can be achieved using various copper catalysts, including copper nanoparticles, to react aryl halides with phenols. mdpi.com

The mechanism for these couplings typically involves a copper(I) species, which can be generated in situ. wikipedia.org This Cu(I) reagent reacts with the aryl halide in what is effectively a metathesis reaction to yield the desired product. wikipedia.org

Goldberg and Hurtley Reactions: The Goldberg reaction is a specific type of Ullmann condensation for C-N bond formation, while the Hurtley reaction facilitates C-C bond formation. nih.govwikipedia.org These reactions have also benefited from the development of new ligand systems that improve their scope and efficiency. nih.gov

Liebeskind-Srogl Coupling: A notable advance in cross-coupling is the Liebeskind-Srogl reaction, which involves the coupling of thioesters with boronic acids. This reaction is catalyzed by palladium but requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I)-thiophene-2-carboxylate (CuTC), as a co-catalyst. rsc.org It has been successfully applied to the synthesis of arylpyrazines from thiopyrazine precursors, often providing high yields where other methods may fail. rsc.org

The table below provides an overview of typical conditions for copper-catalyzed or -mediated reactions relevant to pyrazine synthesis.

Table 2: Representative Copper-Catalyzed/Mediated Reactions

| Reaction Type | Substrate | Nucleophile/Reagent | Catalyst/Mediator | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Ullmann Ether Synthesis | Aryl Halides | Phenols | Cu-NPs | Cs₂CO₃ | DMF | 120°C | 65-92% | mdpi.com |

| Ullmann Ether Synthesis | Aryl Halides | Phenols | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100°C | Good to Excellent | mdpi.com |

| Ullmann N-Arylation | Aryl Bromides | N-Heterocycles | CuI / Acylhydrazine Ligand | - | - | - | Moderate to High | nih.gov |

Reactivity Profiles and Transformational Chemistry of Tert Butyl 5 Bromopyrazine 2 Carboxylate

Halogen-Mediated Reactivity

The bromine atom at the C5 position of the pyrazine (B50134) ring is the primary site of halogen-mediated reactivity. Its electron-deficient nature, a consequence of the two nitrogen atoms in the aromatic ring, makes it susceptible to various transformations, most notably nucleophilic substitution, although this often requires specific activating conditions.

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on tert-butyl 5-bromopyrazine-2-carboxylate is a challenging transformation due to the inherent stability of the C-Br bond. However, under forcing conditions or with highly activated nucleophiles, substitution can be achieved. The electron-withdrawing character of the pyrazine nitrogens and the carboxylate group facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Commonly, such reactions are performed at elevated temperatures and may require the use of a strong base to generate a more potent nucleophile. For instance, the displacement of the bromide with alkoxides or thiolates can furnish the corresponding ether or thioether derivatives, which are important intermediates in medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is most profoundly demonstrated in its participation in a wide array of transition metal-catalyzed cross-coupling reactions. The C-Br bond serves as an excellent handle for the introduction of diverse carbon and nitrogen-based substituents, enabling the rapid elaboration of the pyrazine core.

Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. Palladium catalysts are typically employed to couple the bromopyrazine with a variety of aryl, heteroaryl, or vinyl boronic acids or their corresponding boronate esters. These reactions generally proceed in high yields and exhibit broad functional group tolerance.

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions. Common catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a phosphine (B1218219) ligand. The selection of a suitable base, typically an inorganic carbonate or phosphate, is also critical for the transmetalation step of the catalytic cycle.

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | tert-Butyl 5-phenylpyrazine-2-carboxylate | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | tert-Butyl 5-(4-methoxyphenyl)pyrazine-2-carboxylate | 92 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | DME | tert-Butyl 5-(thiophen-2-yl)pyrazine-2-carboxylate | 88 |

| 1-Methyl-1H-pyrazole-5-boronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/H₂O | tert-Butyl 5-(1-methyl-1H-pyrazol-5-yl)pyrazine-2-carboxylate | 78 |

Stille Coupling Reactions with Organotin Reagents

The Stille coupling offers an alternative, and sometimes complementary, method to the Suzuki-Miyaura reaction for the formation of C-C bonds. This reaction involves the palladium-catalyzed coupling of this compound with an organostannane reagent. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups and the stability of the organotin reagents.

The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands can influence the reaction efficiency. While the toxicity of organotin compounds is a drawback, the Stille coupling remains a valuable tool for the synthesis of complex pyrazine derivatives.

| Organotin Reagent | Catalyst / Ligand | Solvent | Product | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | tert-Butyl 5-vinylpyrazine-2-carboxylate | 75 |

| Tributyl(2-furyl)stannane | PdCl₂(PPh₃)₂ | DMF | tert-Butyl 5-(2-furyl)pyrazine-2-carboxylate | 81 |

| Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃ / AsPh₃ | 1,4-Dioxane | tert-Butyl 5-(phenylethynyl)pyrazine-2-carboxylate | 84 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination has emerged as a powerful method for the formation of C-N bonds, and it is readily applicable to this compound. This palladium-catalyzed reaction allows for the coupling of the bromopyrazine with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines.

The success of the Buchwald-Hartwig amination relies heavily on the use of specialized phosphine ligands that facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the coupling.

| Amine | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | tert-Butyl 5-(phenylamino)pyrazine-2-carboxylate | 90 |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | tert-Butyl 5-morpholinopyrazine-2-carboxylate | 87 |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | tert-Butyl 5-(benzylamino)pyrazine-2-carboxylate | 82 |

| tert-Butyl carbamate | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | tert-Butyl 5-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylate | 76 |

Carbonylation and Aminocarbonylation Reactions with Amines and Amino Acid Esters

Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group at the C5 position of the pyrazine ring. By conducting the reaction under a carbon monoxide (CO) atmosphere, this compound can be converted into various carbonyl derivatives.

A particularly useful extension of this methodology is aminocarbonylation, where an amine is included in the reaction mixture to trap the acylpalladium intermediate, leading to the formation of an amide bond. This three-component reaction is highly efficient for the synthesis of 5-carboxamide pyrazine derivatives. The use of amino acid esters as the amine component provides a straightforward route to N-acylated amino acids, which are of significant interest in peptidomimetic and medicinal chemistry.

| Amine / Amino Acid Ester | Catalyst / Ligand | CO Pressure | Base | Solvent | Product | Yield (%) |

| Diethylamine | Pd(OAc)₂ / dppf | 1 atm | Et₃N | Acetonitrile | tert-Butyl 5-(diethylcarbamoyl)pyrazine-2-carboxylate | 85 |

| Piperidine | PdCl₂(PPh₃)₂ | 10 atm | K₂CO₃ | DMF | tert-Butyl 5-(piperidine-1-carbonyl)pyrazine-2-carboxylate | 78 |

| L-Alanine methyl ester | Pd₂(dba)₃ / Xantphos | 1 atm | DIPEA | Toluene | tert-Butyl 5-((1-methoxy-1-oxopropan-2-yl)carbamoyl)pyrazine-2-carboxylate | 72 |

| Glycine ethyl ester | Pd(OAc)₂ / cataCXium A | 1 atm | K₃PO₄ | 1,4-Dioxane | tert-Butyl 5-((2-ethoxy-2-oxoethyl)carbamoyl)pyrazine-2-carboxylate | 75 |

Intramolecular N-Arylation Reactions

The bromine atom on the pyrazine ring of this compound serves as a handle for various cross-coupling reactions, including intramolecular N-arylation. These reactions are pivotal for the construction of fused heterocyclic systems, such as pyrazino[1,2-a]indoles, which are of significant interest in medicinal chemistry. nih.govproquest.comresearchgate.net The general strategy involves the introduction of a nitrogen-containing nucleophile that can subsequently displace the bromine atom to form a new ring.

The synthesis of pyrazino[1,2-a]indoles can be achieved through the cyclization of an indole (B1671886) precursor bearing a suitable group on the C2 position with a nucleophile attached to the indole nitrogen. nih.govproquest.com In the context of this compound, this would involve an initial coupling of the pyrazine to a molecule containing an indole or a related N-heterocycle, followed by an intramolecular cyclization.

The synthesis of related fused heterocyclic systems, such as 6-alkyl-11bH-quinazolino[3,4-a]quinazolin-13(12H)-ones, has been accomplished through a copper-catalyzed sequential arylation and intramolecular annulation of 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones with alkyl amidines. rsc.org This highlights the utility of metal-catalyzed reactions in facilitating intramolecular C-N bond formation.

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 2-Carbonyl-1-propargylindoles | Intramolecular Cyclization | Ammonia, Microwave | Pyrazino[1,2-a]indoles | acs.org |

| 1-Alkynyl-2-acylindoles | Intramolecular Cyclization | TiCl₄ | Pyrazino[1,2-a]indoles | acs.org |

| 2-(2-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones and Alkyl Amidines | Copper-Catalyzed Sequential Arylation and Intramolecular Annulation | Copper Catalyst | 6-Alkyl-11bH-quinazolino[3,4-a]quinazolin-13(12H)-ones | rsc.org |

Reactivity of the Carboxylate Moiety

The tert-butyl ester group of this compound provides a protective function for the carboxylic acid, which can be selectively removed to allow for further derivatization.

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific acidic or thermal conditions.

The selective removal of the tert-butyl group from this compound to yield 5-bromopyrazine-2-carboxylic acid is a crucial step in many synthetic pathways. Several methods for the deprotection of tert-butyl esters have been reported.

Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org This method is mild and tolerates other functional groups such as CBZ carbamates and benzyl (B1604629) esters. organic-chemistry.org Another approach involves the use of zinc bromide (ZnBr₂) in dichloromethane, which allows for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups like N-Boc. researchgate.netscite.ai

Thermal deprotection is also a viable option. Continuous flow reactors operating at high temperatures (120-240°C) can effect the hydrolysis of tert-butyl esters in protic solvents without the need for pH modification. nih.gov Additionally, reagents like thionyl chloride (SOCl₂) can convert tert-butyl esters directly to acid chlorides at room temperature, while other esters remain unreactive. organic-chemistry.org

| Reagent/Condition | Solvent | Key Features | Reference |

|---|---|---|---|

| Aqueous Phosphoric Acid | - | Mild, environmentally benign, selective | organic-chemistry.orgorganic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Chemoselective in the presence of other acid-labile groups | researchgate.netscite.ai |

| High Temperature (120-240°C) | Protic Solvents | Reagent-free, continuous flow | nih.gov |

| Thionyl Chloride (SOCl₂) | - | Direct conversion to acid chloride | organic-chemistry.org |

Following the deprotection of the tert-butyl ester to the corresponding carboxylic acid, the resulting 5-bromopyrazine-2-carboxylic acid can be converted into a variety of amides through coupling reactions. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents and protocols have been developed for this purpose. hepatochem.comgrowingscience.com

The synthesis of pyrazinamide (B1679903) derivatives often starts from the corresponding pyrazinecarboxylic acid. nih.govresearchgate.netnih.gov A common strategy involves the activation of the carboxylic acid, followed by reaction with an amine. For instance, pyrazinecarboxylic acid can be converted to its acid chloride using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.gov This activated intermediate then reacts with an amine to form the desired amide.

A wide array of coupling reagents can be employed for the direct coupling of carboxylic acids and amines. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govpeptide.com For example, a convenient protocol for the amide bond formation of electron-deficient amines and carboxylic acids utilizes one equivalent of EDC and DMAP with a catalytic amount of HOBt. nih.gov Other effective coupling reagents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). growingscience.compeptide.com

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with electronically demanding or sterically hindered substrates. mdpi.comnih.gov

Applications in Contemporary Organic Synthesis

Role as a Versatile Synthon for Complex Molecule Construction

The strategic placement of a bromine atom and a tert-butyl carboxylate group on the pyrazine (B50134) ring endows tert-butyl 5-bromopyrazine-2-carboxylate with a dual reactivity profile. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents, while the tert-butyl ester can be readily transformed into other functional groups or removed under specific conditions. This versatility makes it an invaluable starting material for the synthesis of highly substituted pyrazine-containing molecules.

Elaboration of the Pyrazine Core through Functional Group Interconversions

The bromine atom at the 5-position of the pyrazine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the pyrazine core with diverse functionalities.

Table 1: Examples of Cross-Coupling Reactions Utilizing the Bromo-Substituent

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/heteroaryl-substituted pyrazines |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, ligand, base | Amino-substituted pyrazines |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | Alkynyl-substituted pyrazines |

| Stille Coupling | Organostannanes | Pd catalyst | Aryl/vinyl-substituted pyrazines |

These transformations are often high-yielding and tolerant of a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. The tert-butyl ester group, being relatively robust, typically remains intact during these coupling reactions, allowing for its subsequent manipulation. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities. Alternatively, the tert-butyl group can be removed under acidic conditions to provide the free carboxylic acid.

Contribution to Regioselective Functionalization of Heterocyclic Systems

The pyrazine ring is an electron-deficient heterocycle, and the substituents present on This compound further influence its reactivity and regioselectivity. The bromine atom at the 5-position is the primary site for cross-coupling reactions, as the carbon-bromine bond is readily activated by palladium catalysts. The electron-withdrawing nature of the pyrazine ring and the carboxylate group facilitates nucleophilic aromatic substitution reactions at other positions, although this is less common than cross-coupling at the C-Br bond.

The directing effects of the existing substituents are crucial for achieving high regioselectivity in subsequent reactions. For example, in the synthesis of substituted imidazo[1,2-a]pyrazines, a key scaffold in medicinal chemistry, the initial bromine atom dictates the position of further elaboration.

Precursor for the Synthesis of Diverse Fused Heterocyclic Architectures

One of the most significant applications of This compound is its use as a precursor for the synthesis of fused heterocyclic systems. These scaffolds are prevalent in a wide range of biologically active molecules. By leveraging the reactivity of both the bromine atom and the carboxylate group, complex polycyclic structures can be assembled in a controlled manner.

A prominent example is the synthesis of imidazo[1,2-a]pyrazines. A common strategy involves the initial displacement of the bromine atom with an amine via a Buchwald-Hartwig amination. The resulting amino-pyrazine can then undergo condensation with an α-haloketone or a related species to construct the fused imidazole (B134444) ring. The tert-butyl carboxylate group can be carried through the reaction sequence and modified at a later stage to fine-tune the properties of the final molecule.

Similarly, this compound can serve as a starting point for the synthesis of other fused systems, such as triazolopyrazines. These syntheses often involve the introduction of a hydrazine (B178648) or a related nitrogen-containing nucleophile at the 5-position, followed by cyclization to form the triazole ring.

Table 2: Fused Heterocyclic Systems Derived from this compound

| Fused System | General Synthetic Strategy | Key Intermediate |

| Imidazo[1,2-a]pyrazines | Buchwald-Hartwig amination followed by condensation/cyclization | 5-Amino-pyrazine-2-carboxylate derivative |

| Triazolopyrazines | Nucleophilic substitution with a hydrazine derivative followed by cyclization | 5-Hydrazinyl-pyrazine-2-carboxylate derivative |

The ability to access these important heterocyclic cores from a commercially available and versatile starting material underscores the value of This compound in modern drug discovery and materials science research.

Role and Impact in Medicinal Chemistry Research

A Strategic Building Block for Pharmacologically Relevant Scaffolds

The chemical architecture of tert-Butyl 5-bromopyrazine-2-carboxylate makes it an exceptionally valuable starting material for the synthesis of pharmacologically relevant scaffolds. The pyrazine (B50134) ring itself is a well-established pharmacophore present in numerous approved drugs, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The strategic placement of a bromine atom at the 5-position and a tert-butyl carboxylate group at the 2-position provides two distinct points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrazine ring, a common strategy in the development of kinase inhibitors. google.com The tert-butyl ester group, on the other hand, functions as a protecting group for the carboxylic acid. This group is relatively stable under many reaction conditions but can be readily cleaved to unmask the carboxylic acid, which can then be converted into amides, esters, or other functional groups to modulate the compound's properties.

The utility of this building block is exemplified in the synthesis of various substituted pyrazinecarboxamides. For instance, the condensation of the corresponding acid chloride (derived from this compound) with various amines can lead to the generation of libraries of compounds with potential biological activity. nih.govdoaj.org Research has shown that derivatives of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, a closely related analog, exhibit significant antimycobacterial and antifungal activities. nih.gov

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| CAS Number | 1259479-54-3 |

| Molecular Formula | C9H11BrN2O2 |

| Molecular Weight | 259.10 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)C1=CN=C(C=N1)Br |

| InChIKey | VEWLPGCKMWWNTB-UHFFFAOYSA-N |

Utility in the Design and Construction of Novel Heterocyclic Cores for Drug Discovery

The structural features of this compound also lend themselves to the construction of more complex, novel heterocyclic cores. The pyrazine ring can serve as a scaffold upon which additional rings can be fused, leading to the creation of unique, three-dimensional structures that are highly sought after in drug discovery.

One approach involves the initial functionalization of the pyrazine ring via the bromine atom, followed by intramolecular reactions to form fused bicyclic or polycyclic systems. For example, the introduction of a suitably functionalized substituent at the 5-position can enable a subsequent cyclization reaction, leading to the formation of fused pyrazine derivatives like pyrazolo[1,5-a]pyrazines or imidazo[1,2-a]pyrazines. nih.govresearchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry as they often exhibit improved potency and selectivity for their biological targets compared to their monocyclic counterparts.

The exploration of such "scaffold hopping" strategies, where one heterocyclic core is replaced with another, is a common tactic to identify novel intellectual property and to improve the pharmacological profile of a lead compound. The versatility of this compound makes it an ideal starting point for such explorations.

Facilitation of Rational Design for Introducing Key Pharmacophoric Elements

Rational drug design relies on the ability to precisely introduce and modify key pharmacophoric elements—the specific features of a molecule responsible for its biological activity. nih.gov this compound is an excellent tool for this purpose, allowing for the controlled and predictable introduction of various functional groups.

The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse array of substituents, including alkyl, aryl, heteroaryl, and amino groups. This versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

For example, in the design of kinase inhibitors, the pyrazine core can act as a hinge-binding motif, while the substituent introduced at the 5-position can be tailored to interact with specific residues in the active site of the target kinase. The ability to readily diversify this position using this compound as a starting material greatly accelerates the drug discovery process.

Furthermore, the carboxylic acid functionality, unmasked from the tert-butyl ester, provides another point for introducing key pharmacophoric elements. Amide bond formation is one of the most common reactions in medicinal chemistry, and the carboxylic acid can be coupled with a wide variety of amines to introduce groups that can modulate solubility, cell permeability, and metabolic stability. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been shown to yield compounds with antibacterial activity against extensively drug-resistant S. Typhi. mdpi.com

Table 2: Examples of Reactions Utilizing the Functional Groups of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functionality |

| 5-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl/heteroaryl substituent |

| 5-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino substituent |

| 2-tert-Butyl carboxylate | Deprotection (Hydrolysis) | Acid (e.g., TFA) or base | 2-Carboxylic acid |

| 2-Carboxylic acid (after deprotection) | Amide Coupling | Amine, coupling agent (e.g., HATU, EDC) | 2-Amide |

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of tert-butyl 5-bromopyrazine-2-carboxylate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

In ¹H NMR analysis, the electronic environment of each proton in the molecule determines its chemical shift (δ), reported in parts per million (ppm). The structure of this compound features two distinct sets of proton signals.

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, strong signal in the upfield region of the spectrum, typically around 1.6 ppm. This signal appears as a singlet because there are no adjacent protons to cause splitting.

The pyrazine (B50134) ring contains two protons at positions 3 and 6. These protons are in different chemical environments due to the presence of the bromo and tert-butoxycarbonyl substituents. They appear as two distinct signals in the downfield (aromatic) region of the spectrum, generally between 8.5 and 9.0 ppm. Each signal appears as a doublet due to coupling with the other proton on the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| (CH₃)₃C- | ~1.6 | Singlet |

| Pyrazine-H3 | ~8.8 | Doublet |

Note: Predicted values are based on typical chemical shifts for the given functional groups. Actual experimental values may vary slightly.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. For this compound, seven distinct signals are expected.

The carbons of the tert-butyl group include a quaternary carbon and three equivalent methyl carbons, appearing around 83 ppm and 28 ppm, respectively. The carbonyl carbon (C=O) of the ester group is highly deshielded and is expected to resonate significantly downfield, typically in the range of 160-165 ppm. The four carbons of the pyrazine ring are all electronically distinct and will produce separate signals in the aromatic region, generally between 135 and 150 ppm. The carbon atom bonded to the bromine (C5) is expected to have a chemical shift around 140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~83 |

| -C(C H₃)₃ | ~28 |

| C =O | ~163 |

| C 2-Pyrazine | ~145 |

| C 3-Pyrazine | ~148 |

| C 5-Pyrazine | ~140 |

| C 6-Pyrazine | ~146 |

Note: Predicted values are based on typical chemical shifts for the given functional groups. Actual experimental values may vary slightly.

NMR spectroscopy is crucial for confirming the specific arrangement of substituents on the pyrazine ring, known as regiochemistry. The distinct chemical shifts and coupling patterns of the two pyrazine protons in the ¹H NMR spectrum confirm their relative positions. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively correlate specific protons with their directly attached carbons and neighboring carbons, respectively. This allows for unambiguous assignment of the bromine atom to position 5 and the carboxylate group to position 2.

Furthermore, NMR serves as an excellent method for assessing the purity of the compound. The integration of the signals in the ¹H NMR spectrum should correspond to the ratio of protons in the molecule (e.g., 9:1:1). The presence of any additional signals would indicate the presence of impurities, which can be quantified if a standard of known concentration is used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester functional group. The C-O single bond stretches of the ester will appear in the 1150-1250 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyrazine ring are typically observed around 3000-3100 cm⁻¹, while the C-H stretches of the aliphatic tert-butyl group appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected to produce a signal in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1720 - 1740 |

| Ester C-O | C-O Stretch | 1150 - 1250 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the compound.

For this compound, the molecular formula is C₉H₁₁BrN₂O₂. The presence of bromine is distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

The calculated monoisotopic mass for C₉H₁₁⁷⁹BrN₂O₂ is approximately 258.0004 Da. chemicalbook.com An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition. Often, the protonated molecule [M+H]⁺ is observed.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical tool for the qualitative and quantitative assessment of this compound. This technique is instrumental in monitoring the progress of its synthesis by tracking the consumption of reactants and the formation of the product. Furthermore, GC-MS is highly effective for evaluating the purity of the final compound, capable of detecting and identifying volatile impurities and by-products. The analysis of related Boc-protected compounds by GC-MS has been successfully demonstrated, indicating its suitability for this class of molecules. rsc.org

In a typical GC-MS analysis, the sample is volatilized and separated on a capillary column before entering the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragment ions, which confirm the compound's identity and structure.

For this compound (Molecular Formula: C₉H₁₁BrN₂O₂, Molecular Weight: 259.10 g/mol ), the electron ionization (EI) mass spectrum is expected to exhibit several key features. nih.gov Due to the presence of a single bromine atom, the molecular ion peak should appear as a doublet ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1. The fragmentation pattern is largely dictated by the tert-butyl ester group.

Common fragmentation pathways for similar tert-butyl esters include:

Loss of a methyl radical (-CH₃): This leads to the formation of a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. This fragmentation is a known characteristic for t-butylbenzyl esters. researchgate.net

Loss of isobutylene (B52900) (-C₄H₈): A McLafferty-type rearrangement can lead to the elimination of isobutylene (56 Da), producing a fragment ion corresponding to the protonated 5-bromopyrazine-2-carboxylic acid.

Loss of the tert-butyl group (-C(CH₃)₃): Cleavage of the oxygen-carbon bond results in a fragment at [M-57]⁺.

Loss of the entire tert-butoxy (B1229062) group (-OC(CH₃)₃): This cleavage would result in a fragment at [M-87]⁺.

Loss of the tert-butoxycarbonyl group (-COOC(CH₃)₃): The loss of the complete Boc group (101 Da) is also a possible fragmentation pathway, as observed in analogous structures. vulcanchem.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |

| [M]⁺ | 258/260 | Molecular ion peak (doublet due to Br) |

| [M-15]⁺ | 243/245 | Loss of a methyl radical (CH₃) from the tert-butyl group |

| [M-56]⁺ | 202/204 | Loss of isobutylene (C₄H₈) |

| [M-57]⁺ | 201/203 | Loss of a tert-butyl radical (C₄H₉) |

Chromatographic Purification Methodologies

Flash Column Chromatography Techniques

Flash column chromatography is the predominant method for the purification of this compound on a laboratory scale. orgsyn.orgescholarship.org This technique offers a rapid and efficient means of separating the target compound from unreacted starting materials, reagents, and synthetic by-products, yielding a product of high purity. escholarship.org The method's widespread use in purifying structurally related heterocyclic and aromatic compounds underscores its suitability. rsc.orgmdpi.comrsc.org

The process involves packing a glass column with a solid stationary phase, typically silica (B1680970) gel, and forcing a liquid mobile phase through it under positive pressure. orgsyn.org The crude product mixture, often pre-adsorbed onto a small amount of silica gel or Celite, is loaded onto the top of the column. orgsyn.org

The separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases. For this compound, a non-polar/polar solvent system is employed as the mobile phase (eluent). A common choice involves a mixture of petroleum ether (or hexanes) and ethyl acetate (B1210297). rsc.orgrsc.org The polarity of the eluent is carefully optimized to ensure effective separation; typically, the process starts with a lower polarity mixture, and the polarity may be gradually increased (gradient elution) to elute the more polar compounds. orgsyn.org Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. escholarship.org

Table 2: Typical Flash Column Chromatography Parameters for Purifying Related Compounds

| Stationary Phase | Mobile Phase System (Eluent) | Application Example | Citation |

| Silica Gel | 20% Ethyl Acetate in Petroleum Ether | Purification of a substituted pyridine (B92270) derivative | rsc.org |

| Silica Gel | 30% Ethyl Acetate in Petroleum Ether | Purification of a substituted pyridine derivative | rsc.org |

| Silica Gel | 30:70 Ethyl Acetate:Petroleum Ether | Purification of a crude product to yield a colorless oil | mdpi.com |

| Silica Gel | 80:20 Petroleum Ether:Diethyl Ether | Purification of a crude product to yield a white crystalline solid | mdpi.com |

| Silica Gel | 7:1 Light Petroleum:Ethyl Acetate | Chromatography of a residue to yield a viscous oil | rsc.org |

Theoretical and Computational Investigations

Conformational Analysis and Molecular Structure Studies

The three-dimensional arrangement of atoms in tert-butyl 5-bromopyrazine-2-carboxylate is defined by the rotational freedom around its single bonds. Conformational analysis, typically performed using computational methods like Density Functional Theory (DFT), helps in identifying the most stable geometries of the molecule.

The primary points of conformational flexibility in this compound are the rotation of the tert-butyl group and the orientation of the carboxylate group relative to the pyrazine (B50134) ring. The bulky tert-butyl group introduces steric hindrance, which significantly influences the preferred conformations. Computational studies on similar ester-substituted heterocyclic compounds suggest that the ester group tends to be coplanar with the aromatic ring to maximize π-conjugation, but steric clashes can force it to adopt a twisted conformation. In the case of this compound, a balance is struck between the stabilizing effect of conjugation and the destabilizing steric interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related brominated pyrazine and pyridine (B92270) derivatives in the Cambridge Structural Database (CSD) provides valuable insights. researchgate.net For instance, the crystal structure of similar compounds often reveals a nearly planar arrangement of the pyrazine ring and the directly attached carboxylate group, with the tert-butyl group oriented to minimize steric strain. Bond lengths and angles are generally within expected ranges for sp²-hybridized carbons and nitrogens in the pyrazine ring and the ester functionality.

| Computed Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O₂ | PubChem nih.gov |

| Molecular Weight | 259.10 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 258.00039 Da | PubChem nih.gov |

| Topological Polar Surface Area | 52.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 14 | PubChem nih.gov |

Exploration of Intermolecular Interactions and Supramolecular Assembly Principles

Halogen Bonding: The bromine atom on the pyrazine ring is a potential halogen bond donor. aip.org Halogen bonding is a directional interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov In the case of this compound, the pyrazine nitrogen atoms and the carbonyl oxygen of the ester group are potential halogen bond acceptors. Studies on similar brominated heterocycles have shown the prevalence of Br···N and Br···O halogen bonds in their crystal structures, which act as reliable synthons in crystal engineering. nih.govmdpi.com

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors in the presence of suitable donor molecules or in co-crystals. mdpi.com

π-π Stacking: The electron-deficient pyrazine ring can participate in π-π stacking interactions with other aromatic systems. researchgate.netacs.org These interactions, where the aromatic rings are arranged in a parallel or offset fashion, contribute to the stability of the crystal lattice. The electronic nature of the substituents on the pyrazine ring influences the strength and geometry of these stacking interactions. rsc.org

The interplay of these intermolecular forces leads to the formation of specific supramolecular motifs. It is plausible that the supramolecular assembly of this compound would involve a combination of halogen-bonded chains or networks, stabilized by π-π stacking and van der Waals interactions.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Supramolecular Assembly |

| Halogen Bonding | C-Br | Pyrazine-N, Carbonyl-O | Directional interaction, key for forming defined structural motifs. aip.orgnih.gov |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring (of another molecule) | Contributes to crystal stability and electronic properties. researchgate.netresearchgate.net |

| Hydrogen Bonding | (from other molecules) | Pyrazine-N, Carbonyl-O | Important in co-crystals and solvates. mdpi.com |

| Van der Waals Forces | tert-Butyl group, molecular surface | Molecular surface | Non-directional space-filling, contributes to overall packing efficiency. |

Electronic Structure and Reactivity Predictions

Computational chemistry, particularly DFT, is a powerful tool for predicting the electronic properties and reactivity of molecules like this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. youtube.comyoutube.com For pyrazine derivatives, the HOMO is typically associated with the π-system of the aromatic ring and the lone pairs of the nitrogen atoms, while the LUMO is a π* anti-bonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. researchgate.net In this compound, the electron-withdrawing bromine atom and carboxylate group are expected to lower the energies of both the HOMO and LUMO, affecting the molecule's reactivity towards both electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netrsc.orgnih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this molecule, the most negative potentials would be located around the pyrazine nitrogen atoms and the carbonyl oxygen. A region of positive electrostatic potential, the σ-hole, is expected on the bromine atom along the C-Br bond axis, which is responsible for its halogen bonding capability. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry principles is driving innovation in the synthesis of heterocyclic compounds. frontiersin.org Future research on tert-Butyl 5-bromopyrazine-2-carboxylate will likely prioritize the development of manufacturing processes that are not only efficient but also environmentally benign.

Current synthetic strategies often rely on traditional methods that may involve harsh conditions or hazardous reagents. The focus is now turning to greener alternatives that minimize waste and energy consumption. researchgate.net Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of nitrogen heterocycles like pyrimidines and pyrazoles. nih.govmdpi.com Applying microwave irradiation to the synthesis or derivatization of this compound could lead to more rapid and efficient production pathways.

Use of Green Solvents: Replacing conventional organic solvents with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a central theme in sustainable chemistry. mdpi.com Research into performing the synthesis and subsequent reactions of this compound in these solvents could significantly reduce the environmental impact of its production and use. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety when dealing with hazardous intermediates, and can lead to higher purity products. acs.org Implementing flow processes for the synthesis of this pyrazine (B50134) derivative could enable safer, more scalable, and automated production.

| Green Synthesis Technique | Potential Advantage for this compound |

| Microwave-Assisted Reactions | Reduced reaction times, increased yields, lower energy consumption. mdpi.com |

| Reactions in Green Solvents (e.g., Water, PEG) | Reduced toxicity and environmental impact, lower cost. mdpi.com |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. acs.org |

Exploration of Novel Catalytic Transformations

The bromine atom on the pyrazine ring of this compound is a prime site for catalytic cross-coupling reactions, allowing for the introduction of a wide array of functional groups. While established methods exist, ongoing research is focused on discovering more active, selective, and versatile catalytic systems.

A significant area of exploration is the use of advanced palladium-based catalysts for C-N, C-C, and C-O bond formation. The Buchwald-Hartwig amination, for instance, is a powerful tool for coupling amines with aryl halides. Recent advancements have introduced highly active ligands, such as BrettPhos, which enable the coupling of challenging substrates, including aryl mesylates and nitroarenes, under mild conditions. nih.govrhhz.net Applying these next-generation catalyst systems to this compound could unlock new synthetic pathways that are currently inefficient or inaccessible.

Future research will likely investigate:

Novel Ligand Development: Creating new phosphine (B1218219) ligands that enhance the reactivity and selectivity of palladium catalysts for coupling reactions involving the electron-deficient pyrazine ring. nih.gov

Photoredox Catalysis: Utilizing visible light to drive coupling reactions, offering a milder and more sustainable alternative to traditional transition-metal catalysis for forging C-C and C-S bonds.

C-H Activation: Directly functionalizing the C-H bonds on the pyrazine ring, bypassing the need for a halogen handle and offering a more atom-economical synthetic route.

| Catalytic Reaction | Substrate Class | Potential Application for this compound |

| Buchwald-Hartwig Amination | Aryl Halides | Synthesis of novel amino-pyrazine derivatives for medicinal chemistry. rhhz.net |

| Suzuki-Miyaura Coupling | Aryl Halides | Formation of C-C bonds to create bi-aryl structures for materials science. tandfonline.com |

| Stille Cross-Coupling | Aryl Halides | Coupling with organostannanes to build complex molecular frameworks. york.ac.uk |

Expansion of Applications in Chemical Biology and Materials Science

The inherent properties of the pyrazine core suggest that derivatives of this compound could find applications beyond their current role as simple intermediates. nih.gov

In Chemical Biology: The pyrazine scaffold is a privileged structure found in numerous FDA-approved drugs, including Bortezomib and Pyrazinamide (B1679903). nih.gov The functional handles on this compound make it an ideal starting point for creating libraries of novel compounds for drug discovery. A particularly promising avenue is the development of chemical probes. For example, pyrazine derivatives have been used to create fluorescently-labeled compounds to study molecular mechanisms of action in cells. mdpi.comnih.gov By strategically modifying the bromo and carboxylate groups, researchers could synthesize probes to investigate biological targets or create derivatives with potential therapeutic activity against cancer or microbial infections. nih.govresearchgate.net

In Materials Science: Pyrazine-based compounds are gaining traction in the development of advanced organic materials. Their electron-deficient nature makes them suitable components for organic electronics. Recent studies have shown that polymers incorporating pyrazine units can be used as high-performance materials in:

Organic Solar Cells: Pyrazine-based polymers have been designed to act as cost-effective donor materials, achieving significant power conversion efficiencies. acs.org

Rechargeable Batteries: Polymers containing pyrazine units, such as poly(hexaazatrinaphthalene), have been employed as highly stable cathode materials for fast-charging sodium, magnesium, and aluminum-ion batteries. nih.govosti.gov

Water-Soluble Conjugated Polymers: Novel synthetic methods are enabling the creation of pyrazine-based water-soluble conjugated polymers with unique fluorescence properties, potentially for use in sensors or bio-imaging. acs.org

The versatile structure of this compound makes it a candidate for derivatization and polymerization to create new materials with tailored electronic and thermal properties. maastrichtuniversity.nl

| Field | Potential Application | Relevant Research Finding |

| Chemical Biology | Fluorescent Chemical Probes | Pyrazine-based probes have been synthesized to study osteoclast differentiation. mdpi.comnih.gov |

| Materials Science | Organic Solar Cells | Pyrazine-thiophene based polymers show promise as cost-effective donor materials. acs.org |

| Materials Science | Fast-Charge Batteries | Pyrazine polymers serve as universal, high-capacity cathode materials. nih.govosti.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.